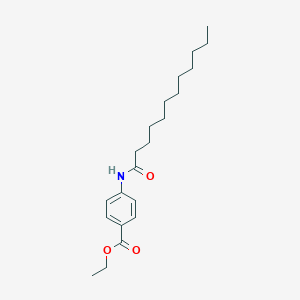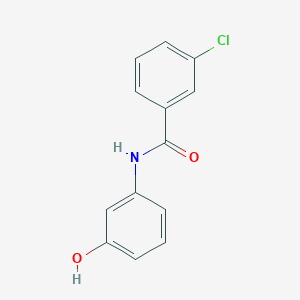
m-Toluic acid, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Toluic acid, 4-nitrophenyl ester, also known as p-nitrophenyl methylcarboxylate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular weight of 223.21 g/mol. This compound is used in various fields of research, including biochemistry, pharmacology, and chemical synthesis. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of m-Toluic acid, 4-nitrophenyl ester.
Mecanismo De Acción
M-Toluic acid, 4-nitrophenyl ester is a substrate for various enzymes, and its mechanism of action depends on the specific enzyme it interacts with. For example, in the presence of esterases, the compound is hydrolyzed to p-nitrophenol and methylcarboxylic acid. The rate of hydrolysis can be used to measure the activity of esterases. Similarly, the compound can be used to measure the activity of other enzymes such as lipases and proteases.
Biochemical and Physiological Effects:
M-Toluic acid, 4-nitrophenyl ester is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, its hydrolysis products, p-nitrophenol and methylcarboxylic acid, can have toxic effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-Toluic acid, 4-nitrophenyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a substrate for various enzymes, making it a useful tool for measuring enzyme activity. However, the compound has some limitations. Its hydrolysis products can interfere with experimental results, and it may not be suitable for use with certain enzymes.
Direcciones Futuras
There are several potential future directions for research involving m-Toluic acid, 4-nitrophenyl ester. One area of research could focus on developing new assays for measuring enzyme activity using the compound. Another area of research could focus on identifying new enzymes that can interact with the compound. Additionally, the compound could be used in the synthesis of new compounds with potential pharmaceutical or agrochemical applications.
Conclusion:
M-Toluic acid, 4-nitrophenyl ester is a useful compound for scientific research due to its stability and substrate activity with various enzymes. Its mechanism of action depends on the specific enzyme it interacts with, and it is commonly used in assays to measure enzyme activity. While the compound has some limitations, it has several potential future directions for research.
Métodos De Síntesis
M-Toluic acid, 4-nitrophenyl ester can be synthesized by reacting p-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction results in the formation of m-Toluic acid, 4-nitrophenyl esterl methylcarboxylate and hydrogen chloride gas. The product can be purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
M-Toluic acid, 4-nitrophenyl ester is commonly used in scientific research as a substrate for various enzymes. It is used to measure the activity of enzymes such as esterases, lipases, and proteases. The compound is also used in high-throughput screening assays to identify potential inhibitors or activators of enzymes. Additionally, m-Toluic acid, 4-nitrophenyl ester is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
36718-84-0 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
Clave InChI |
CWXGZYLOHXHWAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



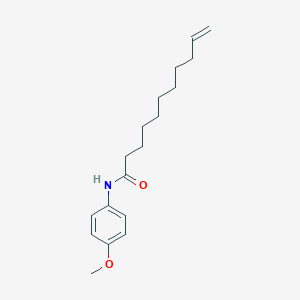
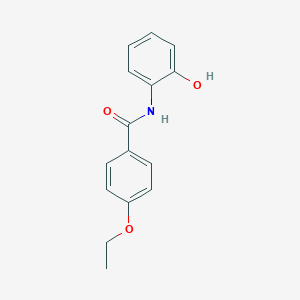

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)



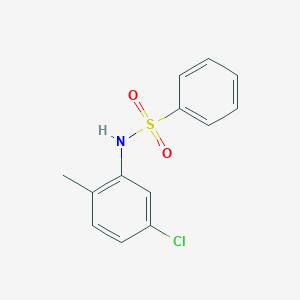
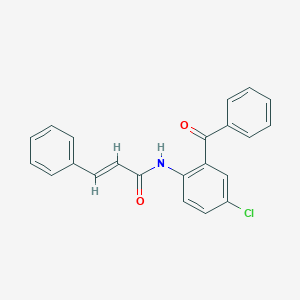
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

